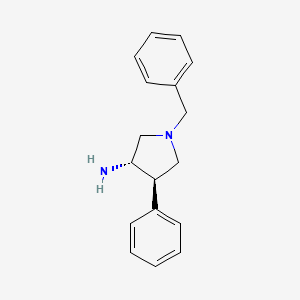

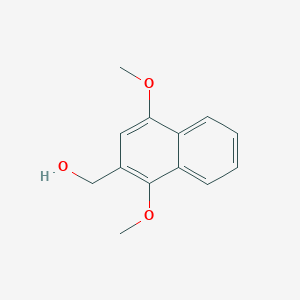

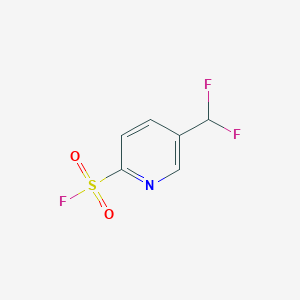

![molecular formula C16H14N2O6 B2747586 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide CAS No. 1170554-00-3](/img/structure/B2747586.png)

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide was achieved via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . The synthesized compounds were crystallized in acetone, EtOAc, and EtOH .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method .Chemical Reactions Analysis

While specific chemical reactions involving “N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide” are not available, similar compounds have been used in various chemical reactions. For instance, organoselenium compounds incorporating a benzodioxole subunit have been synthesized and characterized .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various techniques. For instance, the electronic transitions were obtained from UV–Visible spectra, and the HOMO–LUMO energy gap was established .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Transformations

Research on similar compounds highlights the synthetic utility of polynitroaromatic compounds, including the preparation of substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones from trinitrobenzoic acid via nucleophilic displacement of nitro groups. This process is significant for the synthesis of analogues to known antidepressant drugs, showcasing the potential of such chemical transformations in medicinal chemistry (Samet et al., 2005).

Medicinal Chemistry and Drug Design

Nitrobenzamide derivatives have been explored for their medicinal applications. The study of medicinal nitro-compounds and their photo-rearrangement introduces a pathway to novel azo-compounds, demonstrating the versatility of nitrobenzamides in creating pharmacologically active agents (Gunn & Stevens, 1973). Additionally, the exploration of novel nitrobenzamide derivatives for antimycobacterial activity reveals their potential in addressing infectious diseases, with several derivatives displaying significant in vitro antitubercular activity (Wang et al., 2019).

Chemical Biology and Enzyme Inhibition

The role of benzamide derivatives in enhancing unscheduled DNA synthesis in human peripheral lymphocytes after UV irradiation highlights their biochemical significance and potential therapeutic applications in enhancing DNA repair mechanisms (Miwa et al., 1981).

Molecular Electronics

The use of a molecule containing a nitroamine redox center in an electronic device, exhibiting negative differential resistance and a significant on-off peak-to-valley ratio, showcases the potential of nitrobenzamide derivatives in the development of molecular electronic devices (Chen et al., 1999).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been reported to exhibit activity against various cancer cell lines .

Mode of Action

Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide might interact with its targets in a similar manner, leading to changes in cell cycle progression and survival.

Biochemical Pathways

Given the potential anticancer activity, it is plausible that the compound could impact pathways related to cell cycle regulation and apoptosis .

Result of Action

Based on the reported effects of similar compounds, it may induce changes in cell cycle progression and promote apoptosis in cancer cells .

Análisis Bioquímico

Biochemical Properties

It is known that the compound incorporates a benzo[d][1,3]dioxole subunit

Cellular Effects

Preliminary studies suggest that similar compounds bearing a benzo[d][1,3]dioxol-5-yl moiety have shown antitumor activities against various cancer cell lines

Molecular Mechanism

Compounds with similar structures have been reported to induce apoptosis and cause cell cycle arrest in cancer cells

Temporal Effects in Laboratory Settings

The stability and degradation of similar organoselenium compounds incorporating a benzo[d][1,3]dioxole subunit have been studied using thermogravimetric analysis .

Propiedades

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O6/c19-16(12-3-1-2-4-13(12)18(20)21)17-7-8-22-11-5-6-14-15(9-11)24-10-23-14/h1-6,9H,7-8,10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETRQRWYJGIPFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

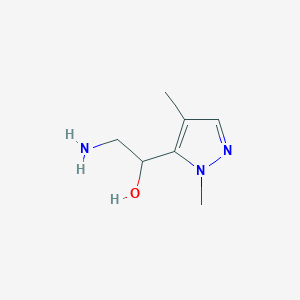

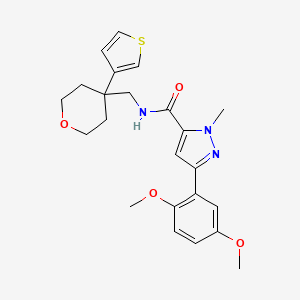

![2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2747504.png)

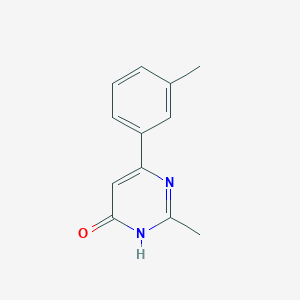

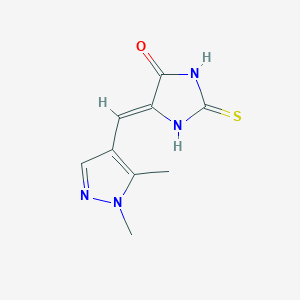

![N-(4-acetylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2747513.png)

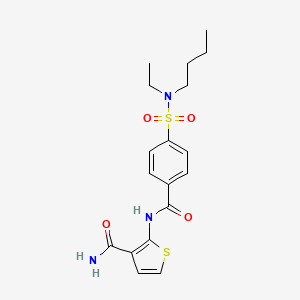

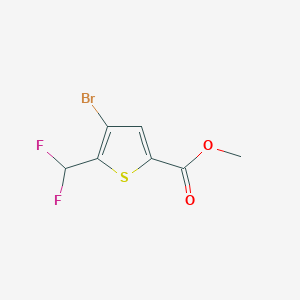

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2747515.png)

![3-[(3-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2747518.png)

![N-ethyl-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B2747522.png)